REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[N:12]=[C:13]=[O:14].[NH2:15][C:16]1[CH:21]=[N:20][CH:19]=[CH:18][N:17]=1>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[NH:12][C:13]([NH:15][C:16]1[CH:21]=[N:20][CH:19]=[CH:18][N:17]=1)=[O:14]
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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COC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O
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Name
|
|
Quantity
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7.35 g
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Type
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reactant
|
Smiles
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NC1=NC=CN=C1
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
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Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 24 hours
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Duration
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24 h
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Type
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CUSTOM
|
Details
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The product precipitated from the cooled reaction mixture
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Type
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FILTRATION
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Details
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was collected by filtration
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Type
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WASH
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Details
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washed with ethyl acetate
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Type
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CUSTOM
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Details
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triturated with hot ethanol
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Type
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CUSTOM
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Details
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dried in vacuo (16.3 g, 73%)
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Name
|
|
Type
|
|
Smiles
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COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC1=NC=CN=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |